molecular formula C15H18BFN2O2 B11840980 1-(3-Fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

1-(3-Fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No.: B11840980
M. Wt: 288.13 g/mol
InChI Key: JJSYZUVKCDQDNV-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a fluorophenyl group and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For example, the reaction of 3-fluorobenzoylacetone with hydrazine hydrate under reflux conditions yields 1-(3-fluorophenyl)-1H-pyrazole.

    Introduction of the Dioxaborolane Moiety: The dioxaborolane group can be introduced via a Suzuki-Miyaura coupling reaction. This involves the reaction of the pyrazole derivative with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic routes. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acid derivatives.

    Reduction: Reduction reactions can modify the fluorophenyl group or the pyrazole ring.

    Substitution: The dioxaborolane moiety can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in cross-coupling reactions.

Major Products

    Oxidation: Boronic acid derivatives.

    Reduction: Reduced fluorophenyl-pyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the coupling partner.

Scientific Research Applications

1-(3-Fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly as a precursor for drug candidates.

    Materials Science: It can be utilized in the design of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The dioxaborolane moiety can also participate in reversible covalent bonding, which is useful in drug design.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Fluorophenyl)-1H-pyrazole: Lacks the dioxaborolane group, making it less versatile in cross-coupling reactions.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Lacks the fluorophenyl group, which may affect its biological activity and reactivity.

Uniqueness

1-(3-Fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is unique due to the presence of both the fluorophenyl and dioxaborolane groups

Properties

Molecular Formula

C15H18BFN2O2

Molecular Weight

288.13 g/mol

IUPAC Name

1-(3-fluorophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

InChI

InChI=1S/C15H18BFN2O2/c1-14(2)15(3,4)21-16(20-14)11-9-18-19(10-11)13-7-5-6-12(17)8-13/h5-10H,1-4H3

InChI Key

JJSYZUVKCDQDNV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3=CC(=CC=C3)F

Origin of Product

United States

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